molecular formula C20H28N4O5S B2700435 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine CAS No. 946272-10-2

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

Cat. No.: B2700435
CAS No.: 946272-10-2
M. Wt: 436.53
InChI Key: BTRYXHMFDZXRRH-UHFFFAOYSA-N
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Description

4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2, an isopropoxy group at position 6, and a piperazine moiety at position 2. The piperazine ring is further modified with a 2,5-dimethoxyphenylsulfonyl group. Its synthesis likely involves multi-step reactions, including sulfonylation of piperazine derivatives and nucleophilic substitution on the pyrimidine ring .

Properties

IUPAC Name

4-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O5S/c1-14(2)29-20-13-19(21-15(3)22-20)23-8-10-24(11-9-23)30(25,26)18-12-16(27-4)6-7-17(18)28-5/h6-7,12-14H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRYXHMFDZXRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Substitution Reactions:

    Sulfonylation: The 2,5-dimethoxyphenyl group is introduced via sulfonylation, where the phenyl group is reacted with a sulfonyl chloride in the presence of a base.

    Piperazine Coupling: The final step involves coupling the sulfonylated phenyl group with piperazine, followed by attachment to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Molecular Formula

  • C : 15
  • H : 24
  • N : 2
  • O : 4
  • S : 1

Structural Characteristics

The compound features a pyrimidine core substituted with a piperazine moiety and a sulfonyl group derived from a dimethoxyphenyl ring. The presence of isopropoxy and methyl groups enhances its chemical reactivity and biological interactions.

Synthesis Overview

The synthesis involves multiple steps, including:

  • Formation of the Pyrimidine Core : Typically synthesized through condensation reactions involving β-diketones and amidines.
  • Sulfonylation : The introduction of the sulfonyl group via reaction with sulfonyl chlorides.
  • Piperazine Coupling : Final coupling of the sulfonylated phenyl group with piperazine to form the complete structure.

Chemistry

This compound serves as a building block for synthesizing more complex molecules, particularly in developing new synthetic routes for heterocyclic compounds. Its unique structure allows chemists to explore various substitution reactions that can lead to novel derivatives with tailored properties.

Biology

Research has indicated that this compound may interact with biological macromolecules, potentially modulating their activity. For instance, studies have suggested that it could serve as an inhibitor of specific enzymes or receptors involved in disease pathways.

Medicine

The pharmacological properties of this compound are under investigation, particularly its potential as a therapeutic agent. Preliminary studies have shown promise in areas such as:

  • Anti-inflammatory Activity : Compounds with similar structures have been noted for their ability to reduce inflammation.
  • Antitumor Properties : There is ongoing research into its efficacy against various cancer cell lines.

Case Studies

Several case studies highlight the compound's potential:

  • A study exploring derivatives of pyrimidine compounds has shown that modifications can enhance anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Research on pyrazolo[3,4-d]pyrimidine derivatives indicates that they exhibit lower toxicity and ulcerogenic activity compared to established drugs like Diclofenac .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex moleculesFacilitates novel synthetic routes
BiologyInteraction with macromoleculesPotential enzyme/receptor modulation
MedicineTherapeutic agent explorationAnti-inflammatory and antitumor activities

Mechanism of Action

The mechanism of action of 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

However, based on structural motifs, comparisons can be inferred:

Pyrimidine Derivatives: 6-Alkoxy-2-methylpyrimidines: Compounds like 6-methoxy-2-methylpyrimidine lack the piperazine-sulfonyl substituent but share the pyrimidine scaffold. Piperazine-Sulfonyl Pyrimidines: Analogues such as 4-(4-(phenylsulfonyl)piperazin-1-yl)-pyrimidine exhibit similar sulfonamide-piperazine linkages. These are frequently explored as kinase inhibitors (e.g., PI3K/mTOR inhibitors) due to their ability to occupy hydrophobic pockets in enzyme active sites.

Sulfonamide-Containing Compounds :

  • The 2,5-dimethoxyphenylsulfonyl group distinguishes the subject compound from other sulfonamides. For example, 4-(4-(methylsulfonyl)piperazin-1-yl)-pyrimidines are less sterically hindered but may exhibit weaker binding affinity compared to aryl-sulfonyl variants.

Limitations of Available Evidence

The provided materials focus on acetoacetanilide-based pigments and lack data on sulfonylated piperazine-pyrimidine hybrids. Consequently, detailed comparisons regarding biological activity, pharmacokinetics, or structure-activity relationships (SAR) for the target compound remain speculative.

Biological Activity

The compound 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a pyrimidine core, a piperazine ring, and a sulfonyl group. Its molecular formula is C19H24N4O5SC_{19}H_{24}N_4O_5S, with a molecular weight of approximately 406.45 g/mol. The presence of methoxy and isopropoxy groups contributes to its lipophilicity, potentially enhancing its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The sulfonyl group may facilitate binding to target proteins, while the piperazine moiety can enhance solubility and permeability across biological membranes.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound has been tested against human cervical carcinoma (HeLa) and murine leukemia cells (L1210), showing IC50 values in the low micromolar range. In one study, modifications to the core structure led to enhanced activity, suggesting that structural optimization can yield more potent anticancer agents .

Antimicrobial Properties

The compound's antimicrobial activity has also been evaluated against Gram-positive and Gram-negative bacteria. In vitro studies demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

Neuropharmacological Effects

Preliminary studies suggest that the compound may have neuropharmacological effects, possibly acting as a modulator of serotonin receptors. This could position it as a candidate for treating mood disorders or neurodegenerative diseases .

Case Studies

  • Anticancer Efficacy :
    A study highlighted the synthesis and biological evaluation of several derivatives of this compound against multiple cancer cell lines. The most potent derivative exhibited an IC50 value of 9.6 µM against HeLa cells, significantly lower than that of its parent compound .
  • Antimicrobial Activity :
    Another investigation focused on the antimicrobial properties of related sulfonamide derivatives, demonstrating effective inhibition at concentrations as low as 10 µg/mL against Trichomonas vaginalis, showcasing the potential for broader applications in infectious disease management .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHeLa9.6
AnticancerL121012.3
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli15

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